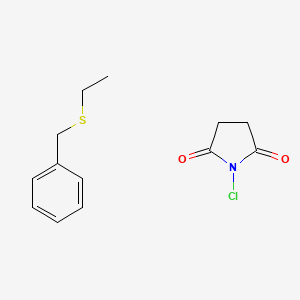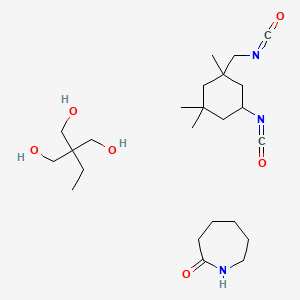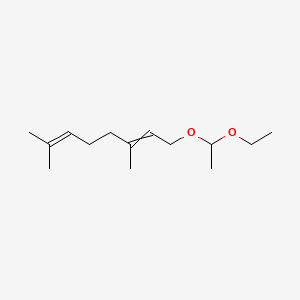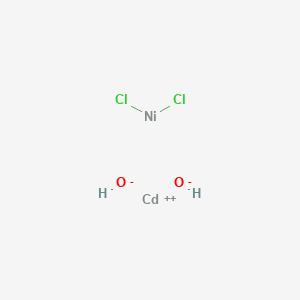
Cadmium(2+);dichloronickel;dihydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium(2+);dichloronickel;dihydroxide is a complex compound that consists of cadmium ions, nickel ions, and hydroxide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of cadmium(2+);dichloronickel;dihydroxide typically involves the reaction of cadmium salts with nickel salts in the presence of a hydroxide source. One common method is the co-precipitation technique, where cadmium chloride and nickel chloride are mixed in an aqueous solution, followed by the addition of sodium hydroxide to precipitate the compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as hydrothermal synthesis or solvothermal synthesis. These methods allow for better control over the particle size and morphology of the compound, which can be crucial for its applications in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium(2+);dichloronickel;dihydroxide can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions where cadmium and nickel ions change their oxidation states.
Substitution Reactions: The hydroxide ions in the compound can be substituted with other anions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reducing Agents: Sodium borohydride or hydrazine can be used to reduce the compound.
Substitution Reagents: Halide salts such as sodium chloride or potassium bromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce cadmium oxide and nickel oxide, while substitution reactions may yield cadmium halides and nickel halides.
Applications De Recherche Scientifique
Cadmium(2+);dichloronickel;dihydroxide has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and polymerization reactions.
Biology: It is studied for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: The compound is being investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of advanced materials such as nanocomposites and as an electrode material in batteries.
Mécanisme D'action
The mechanism by which cadmium(2+);dichloronickel;dihydroxide exerts its effects involves several molecular targets and pathways. The compound can interact with cellular components such as proteins and nucleic acids, leading to changes in their structure and function. It can also generate reactive oxygen species, which can cause oxidative stress and damage to cells. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cadmium Hydroxide: Similar in composition but lacks the nickel component.
Nickel Hydroxide: Similar in composition but lacks the cadmium component.
Cadmium Nickel Oxide: Contains both cadmium and nickel but in an oxidized form.
Uniqueness
Cadmium(2+);dichloronickel;dihydroxide is unique due to its combination of cadmium, nickel, and hydroxide ions, which gives it distinct chemical properties and potential applications. The presence of both cadmium and nickel allows for a wider range of chemical reactions and applications compared to compounds containing only one of these elements.
Propriétés
Numéro CAS |
66143-19-9 |
|---|---|
Formule moléculaire |
CdCl2H2NiO2 |
Poids moléculaire |
276.03 g/mol |
Nom IUPAC |
cadmium(2+);dichloronickel;dihydroxide |
InChI |
InChI=1S/Cd.2ClH.Ni.2H2O/h;2*1H;;2*1H2/q+2;;;+2;;/p-4 |
Clé InChI |
MXLTYLAUKDQYAO-UHFFFAOYSA-J |
SMILES canonique |
[OH-].[OH-].Cl[Ni]Cl.[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


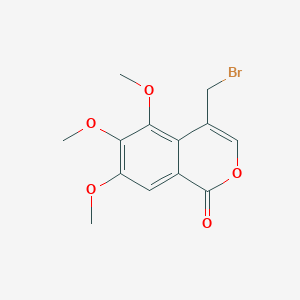
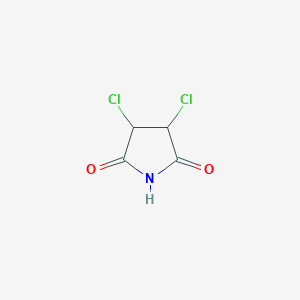

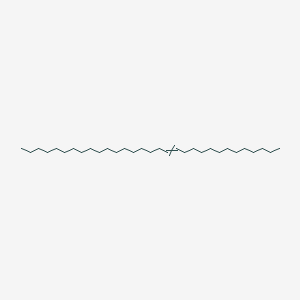

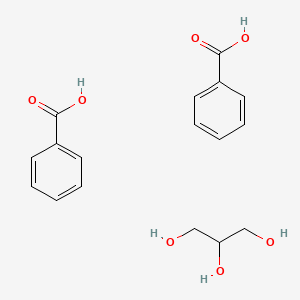
![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
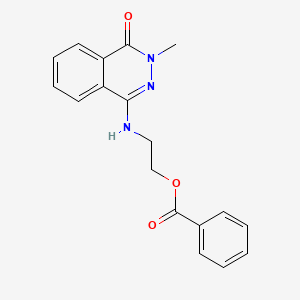
![O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14463814.png)
